Methyl 3-methoxyisonicotinate
Overview
Description
Methyl 3-methoxyisonicotinate (MMI) is a naturally occurring compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid and has been used in the past as a mild analgesic. In recent years, it has become increasingly popular in laboratory experiments due to its low toxicity, ease of synthesis, and wide range of biochemical and physiological effects.
Scientific Research Applications
Interaction with Pyridine Nitrogen
The interaction between substituents like the methoxy group in methyl 3-methoxyisonicotinate and pyridine nitrogen has been studied. It was found that methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate hydrolyze at about half the rate predicted from additive substituent effects. This indicates electronic interactions between the methoxy group and ring nitrogen, impacting the chemical behavior of compounds like methyl 3-methoxyisonicotinate (Campbell et al., 1970).
Application in Synthesis of Trisubstituted Pyridines
Methyl 3-methoxyisonicotinate is used in the synthesis and metallation of anilides for the regiospecific transformation of picolinic and isonicotinic acids into trisubstituted pyridines. This method allows for the production of diverse pyridone derivatives (Epsztajn et al., 1989).
Role in Photochemical Reactions
A study showed that the methoxy group in simple molecules can be a source of methyl groups in certain photochemical reactions. This process is significant in understanding the production of certain alkyl halides, including methyl chloride, in environmental contexts (Moore, 2008).
Involvement in Biodiesel Production
Sodium methoxide, a related compound, has been utilized in a microwave heating system to improve the yields of palm methyl ester, a type of biodiesel. This method has proven effective in reducing reaction time and energy consumption, demonstrating the utility of methoxy derivatives in renewable energy production (Lin et al., 2014).
Epigenetic Changes in Environmental Exposures
Methoxychlor, an environmental endocrine-disrupting chemical, causes epigenetic changes in exposed organisms. These changes are associated with adult-onset diseases in future generations. Studies have shown that exposure to compounds like methoxychlor can result in differential DNA methylation regions, impacting gene expression and health outcomes (Manikkam et al., 2014).
properties
IUPAC Name |
methyl 3-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYELWAHJCFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464670 | |
Record name | Methyl 3-methoxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxyisonicotinate | |
CAS RN |
59786-32-2 | |
Record name | 4-Pyridinecarboxylic acid, 3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59786-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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